molecular formula C11H12N4S B2816045 4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 307327-60-2

4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B2816045
CAS No.: 307327-60-2
M. Wt: 232.31
InChI Key: GYHJQLOQTQUOHY-UHFFFAOYSA-N
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Description

4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of pyridine-4-carboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and various substituted triazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives, such as:

Uniqueness

4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-4-yl group enhances its ability to interact with biological targets, while the 2-methyl-allyl group provides additional steric and electronic effects that influence its reactivity and stability .

Properties

IUPAC Name

4-(2-methylprop-2-enyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-8(2)7-15-10(13-14-11(15)16)9-3-5-12-6-4-9/h3-6H,1,7H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHJQLOQTQUOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=NNC1=S)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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